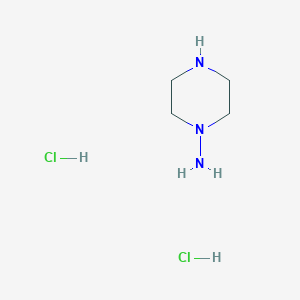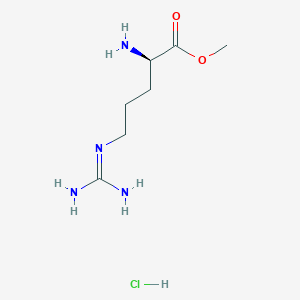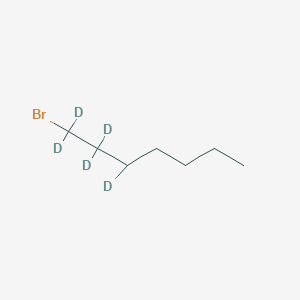
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE is an organometallic compound widely used as a catalyst in various chemical reactions. This compound is particularly known for its role in polymerization processes, especially in the production of polyolefins such as polyethylene and polypropylene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE typically involves the reaction of zirconium tetrachloride with ethylenebis(4,5,6,7-tetrahydro-1-indenyl) in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE undergoes various types of chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins.
Substitution: It can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methylaluminoxane (MAO) as a co-catalyst in polymerization reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products
The major products formed from these reactions are high molecular weight polymers such as polyethylene and polypropylene, which are widely used in various industrial applications .
Applications De Recherche Scientifique
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE has numerous scientific research applications, including:
Chemistry: Used as a catalyst in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential use in the development of new materials for biomedical applications.
Medicine: Explored for its role in drug delivery systems and other therapeutic applications.
Industry: Widely used in the production of plastics and other polymeric materials
Mécanisme D'action
The compound exerts its catalytic effects through the activation of olefin monomers, facilitating their polymerization into long-chain polymers. The zirconium center plays a crucial role in this process by coordinating with the monomers and promoting their insertion into the growing polymer chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
- DICHLORO(ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL))TITANIUM(IV)
- DICHLORO(ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL))HAFNIUM(IV)
Uniqueness
Compared to similar compounds, RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE is unique due to its high catalytic activity and selectivity in polymerization reactions. It offers better control over polymer microstructure and molecular weight distribution, making it a preferred choice in industrial applications .
Propriétés
Numéro CAS |
109429-79-0 |
|---|---|
Formule moléculaire |
C20H24Cl2Zr |
Poids moléculaire |
426.5 g/mol |
InChI |
InChI=1S/C20H24.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q;;;+2/p-2 |
Clé InChI |
AKXWJOYQORUUHS-UHFFFAOYSA-L |
SMILES canonique |
C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.Cl[Zr]Cl |
Origine du produit |
United States |
Q1: What is the role of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE in polymerization reactions?
A1: this compound functions as a highly effective catalyst in the polymerization of olefins, specifically ethylene and propylene. When activated with a co-catalyst like methylaluminoxane (MAO), it facilitates the formation of polymers with controlled molecular weight and microstructure. [, , ] This control stems from the catalyst's ability to dictate the insertion of monomers into the growing polymer chain, influencing properties such as melting point, crystallinity, and mechanical strength. [, ] For instance, it has been shown to be particularly efficient in producing ethylene-propylene copolymers with varying compositions and properties, highlighting its versatility in materials science. []
Q2: How does the structure of this compound influence its catalytic activity and the properties of the resulting polymers?
A2: The structure of this metallocene catalyst significantly impacts its catalytic performance and the characteristics of the synthesized polymers. For example, the presence of the hydrogenated six-membered ring in the indenyl moiety and the CH2 bridge in this compound contribute to its ability to produce low molecular weight ethylene-propylene copolymers even at low hydrogen pressures. [] Furthermore, compared to other metallocene catalysts, this specific structure allows for the production of copolymers with higher styrene content when used in ethylene/styrene copolymerization. [] This structural feature, along with the carbon bridges and bulky ligands, directly affects the comonomer incorporation and ultimately dictates the final properties of the copolymer, including its melting temperature, crystallinity, and mechanical behavior. []
Q3: Beyond ethylene and propylene, what other monomers can be polymerized using this compound?
A3: Research indicates that this compound and similar chiral complexes demonstrate capability in the stereospecific polymerization of allylsilanes. [] This expands its utility beyond simple olefins, opening avenues for synthesizing polymers with tailored tacticity and properties. The catalyst's ability to control the stereochemistry of the polymerization process is crucial for achieving specific material properties that are highly desirable in various applications. [] This highlights the potential of this catalyst for synthesizing a broader range of polymers with specific functionalities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1149370.png)


![5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one](/img/structure/B1149377.png)

![3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1149381.png)
![4-Methyl-2-(pyrrolidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1149384.png)
![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1149385.png)
